5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride
Overview
Description
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 2,3-dichlorophenylfuran with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are frequently used solvents.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
Scientific Research Applications
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with a chloromethyl group instead of a dichlorophenyl group.
Furan-2-carbonyl chloride: Lacks the dichlorophenyl substitution, making it less sterically hindered.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of a carbonyl chloride group.
Uniqueness
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful reagent in various chemical reactions.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)furan-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCTDJVXINLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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